![molecular formula C9H8N4O3 B1312190 [2-(1H-tetrazol-5-yl)phenoxy]acetic acid CAS No. 893770-65-5](/img/structure/B1312190.png)

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

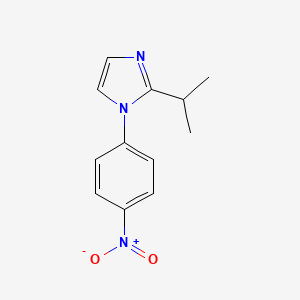

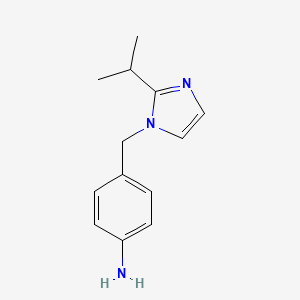

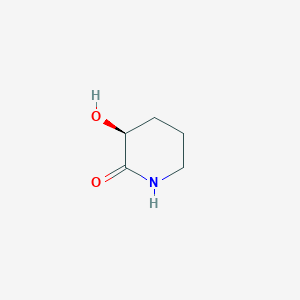

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a biochemical used for proteomics research . Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 .

Synthesis Analysis

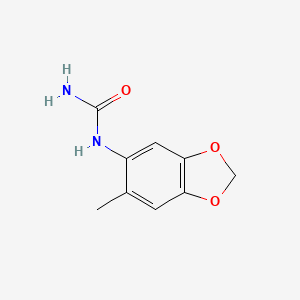

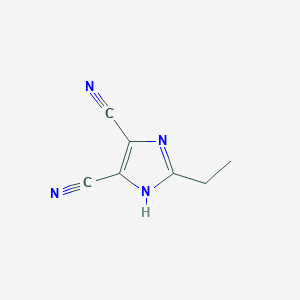

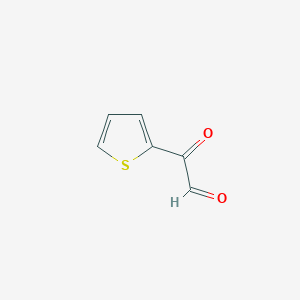

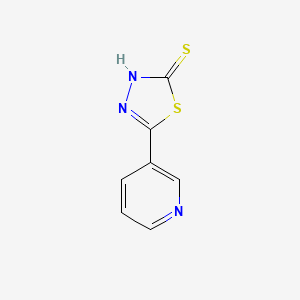

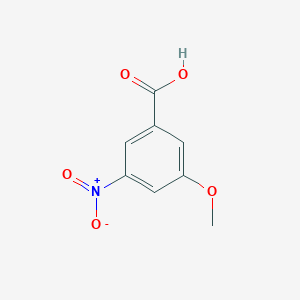

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .Molecular Structure Analysis

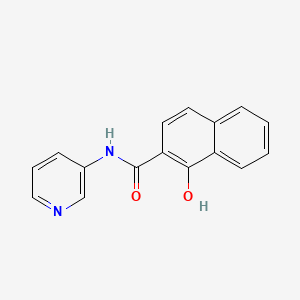

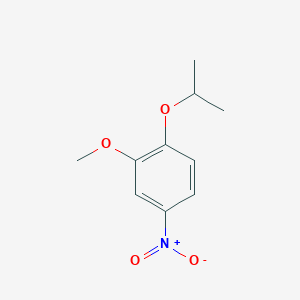

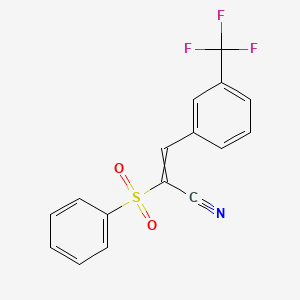

The molecular structure of “[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is characterized by a tetrazole ring attached to a phenyl ring through an oxygen atom, and an acetic acid group attached to the phenyl ring .Chemical Reactions Analysis

Tetrazoles can undergo a variety of chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .Physical And Chemical Properties Analysis

“[2-(1H-tetrazol-5-yl)phenoxy]acetic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- [2-(1H-tetrazol-5-yl)phenoxy]acetic acid has been synthesized and used as an intermediate in metabolic profiling studies. It was prepared from K14 CN in a 4-step process with a 32% radiochemical yield (Maxwell & Tran, 2017).

- The compound has also been involved in the synthesis of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, investigated for their potential as superoxide scavengers and anti-inflammatory agents (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).

Applications in Corrosion Inhibition

- Pyrazoline derivatives, including compounds related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and adhere to the Langmuir adsorption isotherm (Lgaz et al., 2018).

Nucleophile-Induced Rearrangement

- 2H-Azirine-2-carbonyl azides, related to [2-(1H-tetrazol-5-yl)phenoxy]acetic acid, undergo rearrangement into 2-(1H-tetrazol-1-yl)acetic acid derivatives when interacting with O- and S-nucleophiles. This process is catalyzed by tertiary amines or hydrazoic acid (Efimenko et al., 2021).

Crystal Structure and Spectroscopy

- The crystal structure of [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and related compounds has been characterized using X-ray diffraction and FTIR spectroscopic methods, providing insights into their molecular structure and interactions (Pagacz-Kostrzewa et al., 2013).

Photochemistry and Decomposition

- [2-(1H-tetrazol-5-yl)phenoxy]acetic acid and similar compounds have been subject to studies on thermal decomposition and photochemistry. These studies have revealed interesting aspects of their stability and reaction pathways under various conditions (Pagacz-Kostrzewa, Krupa & Wierzejewska, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-(2H-tetrazol-5-yl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8(15)5-16-7-4-2-1-3-6(7)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFOLGGCCGYZDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415477 |

Source

|

| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

CAS RN |

893770-65-5 |

Source

|

| Record name | [2-(1H-tetrazol-5-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)